An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride
An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the racemic amino acid DL-threonine. As a derivative of the essential amino acid threonine, it serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery.[1][2] The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its solubility in organic solvents and its stability, making it a versatile reagent in various synthetic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on practical experimental protocols and relevant biochemical context.
Chemical and Physical Properties
DL-Threonine methyl ester hydrochloride is a white to off-white solid.[3] While specific experimental data for the racemic mixture can be limited, the properties of its enantiomeric forms, L-Threonine methyl ester hydrochloride and D-Threonine methyl ester hydrochloride, provide valuable reference points.
| Property | Value | Source |
| CAS Number | 62076-66-8 | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₃ | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data not available for DL-form. L-form: 64 °C | [4] |
| Solubility | Soluble in water.[5][6][7] Insoluble in ethanol, ethyl ether, chloroform. | [8] |
| Storage | Store at -20°C for long-term stability. | [1] |
Synthesis of DL-Threonine Methyl Ester Hydrochloride
The synthesis of DL-Threonine methyl ester hydrochloride is typically achieved through the esterification of DL-threonine. A common and effective method involves the use of thionyl chloride in methanol, which acts as both the solvent and the esterifying agent.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general method for the synthesis of amino acid methyl ester hydrochlorides, adapted for DL-Threonine.
Materials:
-
DL-Threonine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend DL-Threonine in anhydrous methanol.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid or oil is the crude DL-Threonine methyl ester hydrochloride. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Synthesis Workflow
Caption: General workflow for the synthesis of DL-Threonine methyl ester hydrochloride.
Applications in Peptide Synthesis
DL-Threonine methyl ester hydrochloride is a key reagent in peptide synthesis, where it serves as the N-terminal protected amino acid building block. The methyl ester protects the C-terminus, allowing for the controlled formation of a peptide bond with the N-terminus of another amino acid.
Experimental Protocol: Dipeptide Synthesis (Example: DL-Threonyl-Alanine)
This protocol outlines the coupling of DL-Threonine methyl ester hydrochloride with an N-protected alanine using a carbodiimide coupling agent.
Materials:
-
DL-Threonine methyl ester hydrochloride
-
N-Boc-Alanine (or other N-protected alanine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated sodium bicarbonate solution
-
1M HCl solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve N-Boc-Alanine, EDC, and HOBt in DCM or DMF in a round-bottom flask.
-
In a separate flask, dissolve DL-Threonine methyl ester hydrochloride in the same solvent and neutralize it with DIPEA.
-
Add the neutralized DL-Threonine methyl ester hydrochloride solution to the activated N-Boc-Alanine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography.
Peptide Coupling Workflow
Caption: Workflow for a standard dipeptide synthesis using DL-Threonine methyl ester hydrochloride.
Role in Biochemical Pathways
As a derivative of threonine, DL-Threonine methyl ester hydrochloride is primarily utilized in synthetic chemistry. In biological systems, threonine itself is an essential amino acid involved in numerous metabolic pathways. Threonine can be metabolized via several routes, leading to the formation of glycine, acetyl-CoA, and pyruvate, which are crucial intermediates in central metabolism.[9] While the methyl ester hydrochloride form is not naturally occurring, its structural similarity to threonine allows it to be a useful tool in studying these pathways and in the synthesis of probes and inhibitors for enzymes involved in threonine metabolism.
Threonine Metabolism Overview
Caption: Simplified overview of major metabolic fates of threonine.
Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons, the α-proton, the β-proton, and the methyl group protons of the threonine backbone. The spectrum would be a superposition of the D and L enantiomer signals. |
| ¹³C NMR | Resonances for the carbonyl carbon, the α-carbon, the β-carbon, the methyl ester carbon, and the backbone methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (C₅H₁₁NO₃) at m/z = 134.15, and potentially a fragment corresponding to the loss of the methoxy group. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the N-H stretch of the ammonium salt, C-H stretches, the C=O stretch of the ester, and the O-H stretch of the hydroxyl group. |
Conclusion
DL-Threonine methyl ester hydrochloride is a fundamental building block for chemical synthesis, particularly in the realm of peptide and medicinal chemistry. Its straightforward synthesis and utility in peptide coupling reactions make it an indispensable tool for researchers. A thorough understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective application in the laboratory. Further research into the specific biological activities of threonine esters may reveal novel applications in drug development and biochemical research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Threonine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 4. L-Threonine methyl ester 39994-75-7 [sigmaaldrich.com]
- 5. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. L-Threonine methyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Threonine(72-19-5) 13C NMR [m.chemicalbook.com]
